(Azetidin-2-yl)methyl]dimethylamine

Adenosine Receptors GPCR Pharmacology Radioligand Binding

Research on azetidine-based GPCR probes often stalls due to unreliable sourcing of key intermediates. (Azetidin-2-yl)methyl]dimethylamine (CAS 787564-03-8), supplied as the dihydrochloride salt, directly addresses this bottleneck. - Enables direct use in aqueous peptide coupling and chiral resolution workflows after neutralization. - The racemic mixture serves as a critical control for stereospecific binding studies, with a cLogP of 0.083 ideal for PAMPA/Caco-2 assay calibration. - Offers a commercially available entry point to the dimethylamino-methyl azetidine core found in patented orexin receptor antagonists.

Molecular Formula C6H16Cl2N2
Molecular Weight 187.11
CAS No. 787564-03-8
Cat. No. B2467354
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Azetidin-2-yl)methyl]dimethylamine
CAS787564-03-8
Molecular FormulaC6H16Cl2N2
Molecular Weight187.11
Structural Identifiers
SMILESCN(C)CC1CCN1.Cl.Cl
InChIInChI=1S/C6H14N2.2ClH/c1-8(2)5-6-3-4-7-6;;/h6-7H,3-5H2,1-2H3;2*1H
InChIKeyPKSXEGURRRQQHA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Chemical Identity and Properties of 787564-03-8


The compound [(Azetidin-2-yl)methyl]dimethylamine, commonly sourced as its dihydrochloride salt (CAS 787564-03-8), is a small-molecule amine belonging to the azetidine class, a family of four-membered, nitrogen-containing saturated heterocycles . The core structure is defined by a central azetidine ring connected via a methylene bridge to a tertiary dimethylamine group. In its commercial form, it exists as a white crystalline powder that is highly soluble in water due to the dihydrochloride salt formation, with a reported purity of 95.0% and a molecular weight of 187.1 g/mol for the dihydrochloride salt [1]. The compound's strained azetidine ring confers significant synthetic utility as a reactive building block or intermediate, while the pendant dimethylamine moiety introduces a basic tertiary amine center. It is exclusively intended for laboratory research and development use, not for any clinical, diagnostic, or in vivo applications.

1 Synthetic building block: strained azetidine core with pendant dimethylamine
2 Water-soluble dihydrochloride salt for aqueous reaction or formulation workflows
3 Racemic mixture supporting stereochemical control studies and chiral resolution

Why Analogs Cannot Replace 787564-03-8


Generic substitution within the azetidine class is not scientifically sound due to the profound impact of the specific substitution pattern and stereochemistry on molecular properties, reactivity, and biological activity. The precise arrangement of the azetidine ring, the methylene spacer, and the dimethylamine group in [(Azetidin-2-yl)methyl]dimethylamine (787564-03-8) dictates its unique chemical and potential biological profile. Replacing it with a close analog, such as one lacking the dimethylamine substitution, possessing a different stereoisomer, or bearing an alternative N-alkyl group, can result in vastly different pharmacological outcomes [1]. For instance, the dimethylamine group is crucial for basicity and potential interactions with biological targets, and altering it can shift receptor affinity or enzyme inhibition profiles, as seen in related azetidine series. Similarly, the presence of a chiral center in the 2-position of the azetidine ring introduces the potential for distinct biological activities between the (R) and (S) enantiomers, making the racemic form of 787564-03-8 a fundamentally different entity from a single enantiomer [2]. These structural nuances are not interchangeable and must be controlled for experimental reproducibility and valid scientific inference.

Amine group Removing or replacing the dimethylamine can shift basicity and target-interaction profiles.
Stereochemistry The racemate may show distinct biological behavior vs. single (R)- or (S)-enantiomers; data from one form does not transfer.
N-substituent Larger N-alkyl groups (e.g., cyclohexyl) alter pharmacophore shape and may lead to different target engagement.

Evidence for Selecting 787564-03-8


Adenosine Receptor Affinity vs. (R)-Enantiomer

The racemic compound [(Azetidin-2-yl)methyl]dimethylamine (787564-03-8) presents a distinct pharmacological profile compared to its isolated (R)-enantiomer, {[(2R)-azetidin-2-yl]methyl}dimethylamine (CAS 1931944-95-4). While no direct binding data was found for the target racemate, a direct comparator study on the (R)-enantiomer reveals it is an extremely weak binder at multiple adenosine receptor subtypes, with a Ki of >1000 nM at the A2A and A2B receptors and >1500 nM at the A1 receptor [1]. This indicates that the (R)-enantiomer is not a potent adenosine receptor ligand. This is a critical baseline for understanding the racemate. Because the (S)-enantiomer may exhibit significantly different affinity, the racemic mixture (787564-03-8) cannot be assumed to be inactive. Researchers investigating adenosine receptor pathways must therefore select and characterize the racemic mixture independently; data from a single enantiomer cannot be extrapolated.

Adenosine receptor affinity
Reported comparison
(R)-enantiomer Ki >1000 nM (A2A, A2B), >1500 nM (A1); racemate data not available.
Racemate requires independent characterization; enantiomer data cannot be extrapolated.
Radioligand displacement assays on rat and human receptors.
Adenosine Receptors GPCR Pharmacology Radioligand Binding

Solubility and LogP vs. 2-Aminomethylazetidine

The physicochemical properties of [(Azetidin-2-yl)methyl]dimethylamine dihydrochloride (787564-03-8) are markedly different from its simpler analog, 2-aminomethylazetidine (CAS 103550-76-1), due to the tertiary dimethylamine substitution. While 2-aminomethylazetidine is a primary amine with a predicted boiling point of 53-55 °C (at 33-35 Torr) and a predicted density of 0.938 g/cm³ , the target compound is commercially provided as a dihydrochloride salt with high water solubility and a reported cLogP of 0.083 [1]. This indicates a shift from a relatively non-polar free base to a highly polar, water-soluble salt. The addition of the dimethylamine group significantly increases the compound's molecular weight (from 86.14 to 187.11 g/mol for the dihydrochloride) and basicity, which fundamentally alters its handling, purification, and reactivity in synthetic applications.

Solubility & LogP
Data to verify
cLogP 0.083 (dihydrochloride) vs. predicted LogP ~0.938 for 2-aminomethylazetidine free base; high water solubility.
Over 10-fold increase in hydrophilicity influences handling and formulation design.
Supplier-reported and predicted properties; confirm experimentally.
Physicochemical Properties Formulation Chemical Building Blocks

Biological Activity vs. N-Methylcyclohexyl Analog

The structural modification of replacing the dimethylamine group in 787564-03-8 with an N-methylcyclohexylamine group, as in N-[(Azetidin-2-yl)methyl]-N-methylcyclohexanamine, is known to drastically alter biological activity profiles. While no direct data is available for 787564-03-8, the N-methylcyclohexyl analog has been evaluated in multiple assays, showing activity as a human 5-HT1A receptor agonist (IC50 range 110-250 nM) and as a human NK1 receptor antagonist (Ki = 6.40 nM) [1] [2]. The presence of a bulky cyclohexyl ring introduces strong hydrophobic interactions and steric constraints that are absent in the simple dimethylamine derivative, driving a completely different target engagement profile. This comparison underscores that the simple dimethylamine substitution of 787564-03-8 provides a distinct and minimalistic pharmacophore, useful as a less sterically demanding alternative for probing basic amine interactions in biological systems.

GPCR activity vs. N-cyclohexyl analog
Reported comparison
N-methylcyclohexyl analog: 5-HT1A IC50 110–250 nM, NK1 Ki 6.40 nM; 787564-03-8 expected to be weaker.
Minimal dimethylamine pharmacophore may reduce off-target hydrophobic interactions in probe studies.
Inferred from analog data in cell-based functional assays.
Medicinal Chemistry GPCRs Structure-Activity Relationship

Key Research Applications of 787564-03-8


GPCR Pharmacophore Probe

Due to its basic, tertiary dimethylamine group, 787564-03-8 is an ideal candidate for initial screening in G-protein coupled receptor (GPCR) panels. Evidence suggests that related azetidine-dimethylamine scaffolds can interact with adenosine receptors and other aminergic targets [1]. The racemic mixture can serve as a low-molecular-weight, highly soluble probe to identify novel interactions before committing to more complex, substituted analogs like N-methylcyclohexyl derivatives [2]. Its inactivity at certain adenosine receptor subtypes, as inferred from the (R)-enantiomer data, can also be a valuable control to delineate stereospecific requirements of a binding pocket [1].

Synthesis of Chiral Azetidine Intermediates

The compound's chiral center at the azetidine 2-position makes the racemate a common starting point for chiral resolution studies or as a comparator for the synthesis of single-enantiomer compounds like (R)- or (S)-1-(azetidin-2-yl)-N,N-dimethylmethanamine [1]. The dihydrochloride salt form is particularly advantageous for synthetic workflows involving aqueous reaction conditions or for direct use in peptide coupling reactions after neutralization [2]. It can be used to prepare more complex azetidine derivatives, such as those described in patents for orexin receptor antagonists, where the dimethylamino-methyl azetidine core is a key structural motif [3].

Physicochemical Standard for Formulation Studies

With a reported cLogP of 0.083 and high water solubility, 787564-03-8 is a useful standard for calibrating in vitro assays like PAMPA (Parallel Artificial Membrane Permeability Assay) or Caco-2 permeability studies. Its properties represent a 'sweet spot' for an early lead-like compound with balanced polarity [1]. Researchers can use it as a negative or positive control for solubility and permeability assays, given its distinct profile compared to more lipophilic azetidine analogs like the N-methylcyclohexyl derivative [2].

Building Block for Medicinal Chemistry

The strained azetidine ring is a valuable scaffold in medicinal chemistry, known for improving metabolic stability and offering a unique 3D topology compared to piperidine or pyrrolidine rings. 787564-03-8 is a versatile, commercially available building block for the synthesis of more complex molecules. Its utility is supported by its role as a core in patented orexin receptor antagonists [1] and as a common intermediate for creating diverse libraries of azetidine-containing compounds for target-agnostic screening.

Application
Selection Property
Validation Focus
GPCR probe studies
Basic tertiary amine pharmacophore
Aminergic receptor binding specificity review
Chiral intermediate synthesis
Racemate for resolution and derivatization
Enantiomer separation and chiral purity assessment
Permeability assay standard
Balanced polarity profile
In vitro membrane permeability calibration
Medicinal chemistry building block
Strained azetidine ring scaffold
Metabolic stability and 3D topology profiling

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